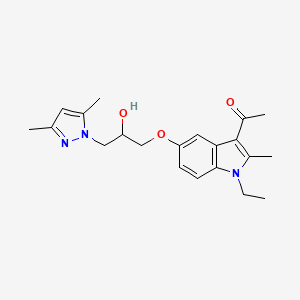

1-(5-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone

Description

The compound 1-(5-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone is a structurally complex molecule featuring a hybrid scaffold of indole and pyrazole heterocycles. The indole moiety is substituted with ethyl and methyl groups at positions 1 and 2, respectively, while the ethanone group at position 3 is linked via a 2-hydroxypropoxy chain to a 3,5-dimethylpyrazole unit.

Propriétés

IUPAC Name |

1-[5-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-1-ethyl-2-methylindol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-6-23-15(4)21(16(5)25)19-10-18(7-8-20(19)23)27-12-17(26)11-24-14(3)9-13(2)22-24/h7-10,17,26H,6,11-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKLCBIMPYOYAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3C(=CC(=N3)C)C)O)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 1-(5-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone is a complex organic molecule that incorporates both pyrazole and indole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The structure of the compound can be broken down into two primary components:

- Pyrazole Ring : The 3,5-dimethyl-1H-pyrazole moiety contributes to the compound's biological properties, particularly in antimicrobial and anti-inflammatory activities.

- Indole Framework : The indole system is often associated with neuropharmacological effects and has been widely studied for its role in drug development.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The incorporation of the pyrazole ring in this compound may enhance its activity against various bacterial strains. A study demonstrated that pyrazole derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Properties

The indole portion of the compound is linked to anti-inflammatory effects. Indoles have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound may serve as a potential anti-inflammatory agent .

Antioxidant Activity

The presence of hydroxyl groups in the structure may confer antioxidant properties to the compound. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. Preliminary studies indicate that similar compounds exhibit strong radical scavenging activity .

The mechanisms through which 1-(5-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-1-ethyl-2-methyl-1H-indol-3-yl)ethanone exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : By interacting with specific enzymes related to inflammation and microbial metabolism.

- Receptor Modulation : Potential interaction with neurotransmitter receptors due to the indole structure could influence neurochemical pathways.

Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective inhibition at low concentrations .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 16 | S. aureus |

| This Compound | 8 | P. aeruginosa |

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| LPS | 300 | 350 |

| This Compound | 100 | 150 |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules from the literature, focusing on substituents, molecular features, and key properties:

Key Structural and Functional Insights:

Substituent Diversity: The target compound’s 2-hydroxypropoxy chain distinguishes it from simpler pyrazole-ethanone derivatives (e.g., ), enabling intramolecular hydrogen bonding akin to hydroxypyrazole systems .

Research Findings and Implications

Hydrogen Bonding and Tautomerism: Hydroxy-substituted pyrazoles (e.g., ) exhibit tautomerism stabilized by intramolecular hydrogen bonds .

Synthetic Utility: Pyrazole-ethanone derivatives are frequently employed as intermediates in multicomponent reactions . The target’s hydroxypropoxy linker could facilitate further functionalization, as seen in ’s methoxy-phenyl analog.

Comparative Reactivity: The 3,5-dimethylpyrazole unit in the target compound mirrors substituents in ’s derivative, which is noted for robustness in synthesis. Ethyl and methyl groups on the indole ring may sterically hinder reactivity compared to smaller substituents (e.g., ’s aminophenyl group).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.